molecular formula C17H16ClN5O4 B12797007 3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo- CAS No. 83748-28-1

3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-

Cat. No.: B12797007
CAS No.: 83748-28-1
M. Wt: 389.8 g/mol
InChI Key: GCEKBFALPSNSRO-UHFFFAOYSA-N
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Description

1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is a complex organic compound with a molecular formula of C17H16ClN5O4 and a molecular weight of 389.79 g/mol This compound is notable for its unique structure, which includes a butyl group, a chloronitrophenyl azo group, and a dihydroxy-methyl-oxonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-chloro-2-nitroaniline to form the corresponding diazonium salt. This is achieved by treating 4-chloro-2-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile under basic conditions to form the azo compound. This step requires careful control of pH and temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes:

    Large-scale Diazotization: Using industrial-grade reagents and equipment to handle the diazotization reaction efficiently.

    Automated Coupling: Employing automated systems to control the coupling reaction, ensuring consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 1-butyl-5-[(4-chloro-2-aminophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,2-dihydro-6-oxo-4-methyl-2-oxonicotinonitrile.

Scientific Research Applications

1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism by which 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Chemical Reactivity: The azo group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-5-[(4-CHLORO-2-AMINOPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE: A reduced form of the compound with an amino group instead of a nitro group.

    1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-OXO-4-METHYL-2-OXONICOTINONITRILE: An oxidized form with a carbonyl group instead of a hydroxyl group.

Uniqueness

1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an azo group and a nitro group makes it particularly interesting for research in various fields.

Properties

CAS No.

83748-28-1

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8 g/mol

IUPAC Name

1-butyl-5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H16ClN5O4/c1-3-4-7-22-16(24)12(9-19)10(2)15(17(22)25)21-20-13-6-5-11(18)8-14(13)23(26)27/h5-6,8,24H,3-4,7H2,1-2H3

InChI Key

GCEKBFALPSNSRO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O

Origin of Product

United States

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